Distinct Hydrogen Bonding Capacity Compared to Simple Heterocyclic Precursors
The target compound possesses a unique hydrogen bond donor/acceptor profile due to its hybrid structure. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors, which differs from simpler building blocks like quinoline-2-carboxylic acid (1 donor, 3 acceptors) and benzimidazole-5-carboxylic acid (2 donors, 3 acceptors) [1]. This altered profile directly influences its potential for forming specific interactions with biological targets or metal ions.
| Evidence Dimension | Hydrogen Bond Donors/Acceptors |
|---|---|
| Target Compound Data | 2 H-bond donors, 4 H-bond acceptors |
| Comparator Or Baseline | Quinoline-2-carboxylic acid (1 donor, 3 acceptors) and Benzimidazole-5-carboxylic acid (2 donors, 3 acceptors) |
| Quantified Difference | 1-2 additional H-bonding sites compared to simpler analogs |
| Conditions | Computational analysis based on molecular structure (C₁₇H₁₁N₃O₂) |
Why This Matters
A distinct hydrogen bonding profile can lead to different binding affinities and selectivities in target-based assays, justifying the procurement of the specific hybrid for structure-activity relationship (SAR) studies.
- [1] Chem960. (n.d.). 54709-53-4 (2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid). Retrieved from https://www.chem960.com View Source
